2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one
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Description
2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C17H24ClNO4S and its molecular weight is 373.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research into nitrogen and sulfur-containing heterocyclic compounds, including those with an azetidinone structure similar to 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one, reveals their significant potential in pharmacological applications. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against several pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Anti-Inflammatory Activity
Another study focused on the synthesis of new derivatives of azetidin-2-one, demonstrating potent and significant anti-inflammatory effects. These findings suggest the therapeutic potential of azetidin-2-one derivatives in treating inflammation, with results comparable to those of indomethacin, a nonsteroidal anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).
Antimicrobial Screening
Azetidinone derivatives have also been synthesized and characterized for their antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai & Dodiya, 2014).
Antidepressant and Nootropic Agents
Research into the synthesis of azetidinones and their pharmacological evaluation has shown that certain derivatives possess antidepressant and nootropic activities. These studies highlight the central nervous system (CNS) activity of azetidinone skeletons, suggesting their potential for developing safer and more potent CNS-active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4S/c1-12(2)11-24(21,22)15-9-19(10-15)16(20)17(3,4)23-14-7-5-13(18)6-8-14/h5-8,12,15H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXXKDBGMIFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.